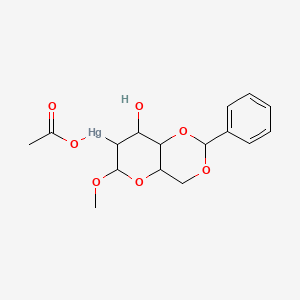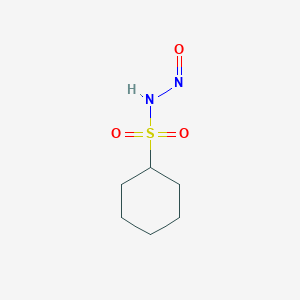
2-Octanol, 2-methyl-6-methylene-, formate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Octanol, 2-methyl-6-methylene-, formate is a chemical compound with the molecular formula C₁₁H₂₀O₂ . It is a monoterpenoid and a subclass of 2,6-dimethyloctane . This compound is known for its unique structure, which includes a formate ester group attached to a branched octanol backbone.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Octanol, 2-methyl-6-methylene-, formate typically involves the esterification of 2-Octanol, 2-methyl-6-methylene- with formic acid or its derivatives . The reaction is usually carried out under acidic conditions to facilitate the formation of the ester bond.
Industrial Production Methods: Industrial production of this compound may involve the use of advanced catalytic processes to ensure high yield and purity. The exact methods can vary depending on the desired scale and application, but they generally follow the principles of green chemistry to minimize environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Octanol, 2-methyl-6-methylene-, formate can undergo various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group into a carbonyl group.
Reduction: The formate ester can be reduced to yield the corresponding alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Acidic or basic catalysts can facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of various esters or ethers depending on the substituent.
Applications De Recherche Scientifique
2-Octanol, 2-methyl-6-methylene-, formate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-Octanol, 2-methyl-6-methylene-, formate involves its interaction with specific molecular targets and pathways. The formate ester group can undergo hydrolysis to release formic acid, which may interact with cellular components. Additionally, the compound’s structure allows it to participate in various biochemical reactions, potentially affecting enzyme activity and cellular signaling pathways .
Comparaison Avec Des Composés Similaires
- 2-Octanol, 2-methyl-6-methylene-
- 2-Octanol, 2,6-dimethyl-, 2-acetate
- Bicyclo [2.2.1]heptan-2-ol, 1,3,3-trimethyl-, 2-formate
- Bicyclo [2.2.1]hept-5-ene-2-methanol, α,α-dimethyl-, 2-formate
Comparison: 2-Octanol, 2-methyl-6-methylene-, formate stands out due to its unique formate ester group, which imparts distinct chemical properties and reactivity. Compared to its analogs, this compound may exhibit different solubility, stability, and biological activity, making it valuable for specific applications in research and industry .
Propriétés
Numéro CAS |
72785-12-7 |
|---|---|
Formule moléculaire |
C11H20O2 |
Poids moléculaire |
184.27 g/mol |
Nom IUPAC |
(2-methyl-6-methylideneoctan-2-yl) formate |
InChI |
InChI=1S/C11H20O2/c1-5-10(2)7-6-8-11(3,4)13-9-12/h9H,2,5-8H2,1,3-4H3 |
Clé InChI |
RUTJCZQSBRUHJG-UHFFFAOYSA-N |
SMILES canonique |
CCC(=C)CCCC(C)(C)OC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(Azidomethyl)benzo[pqr]tetraphene](/img/structure/B14477563.png)

![7-Oxabicyclo[4.2.0]oct-2-en-8-one](/img/structure/B14477570.png)





![Benzo[f]quinoline-5,6-dione](/img/structure/B14477615.png)





